molecular formula C14H17NO2 B8369648 1-Pentyl-1H-indole-5-carboxylic acid

1-Pentyl-1H-indole-5-carboxylic acid

Cat. No. B8369648
M. Wt: 231.29 g/mol
InChI Key: NZHMMQLYQBMWOT-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

Aqueous sodium hydroxide (1N, 3.4 mL, 3.4 mmol) was added to a solution of 1-pentyl-1H-indole-5-carboxylic acid methyl ester (0.79 g, 3.09 mmol) in methanol (30 mL). The resultant solution was heated at reflux for 4 hours. Additional aqueous sodium hydroxide (3.4 mL) was added and heating was continued for 4 hours. The solution was cooled, neutralized with 1N hydrochloric acid. The solvent was evaporated in vacuo. The residue was partitioned between water dichloromethane. The organic solution was dried over sodium sulfate and the solvent was evaporated in vacuo, to give the product, 0.715 g (100%). MS: m/z 232 (MH+). 1H NMR (CDCl3): 0.88 (t, 3 H), 1.24-1.42 (m, 4 H), 1.80-1.89 (m, 2 H), 4.14 (t, 2 H), 6.61 (d, 1 H), 7.16 (d, 1 H), 7.36 (d, 1 H), 7.99 (d of d, 1 H) and 8.50 (s, 1 H).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
1-pentyl-1H-indole-5-carboxylic acid methyl ester
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:11]=[CH:10]2)=[O:6].Cl>CO>[CH2:16]([N:12]1[C:13]2[C:9](=[CH:8][C:7]([C:5]([OH:6])=[O:4])=[CH:15][CH:14]=2)[CH:10]=[CH:11]1)[CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-pentyl-1H-indole-5-carboxylic acid methyl ester
Quantity
0.79 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CN(C2=CC1)CCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product, 0.715 g (100%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCC)N1C=CC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.